Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Overview
Description
Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce different functional groups onto the quinoline ring .
Scientific Research Applications
Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . In medicine, it is being explored for its potential as an anti-inflammatory and antimicrobial agent . Additionally, its unique structural features make it a valuable compound for studying molecular interactions and drug design .
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation . The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate can be compared with other quinoline derivatives such as chloroquine, camptothecin, and mepacrine . While these compounds share a common quinoline scaffold, they differ in their functional groups and biological activities. For instance, chloroquine is widely known for its antimalarial properties, while camptothecin is a potent anticancer agent . The unique structural features of this compound, such as the presence of the pyridin-3-ylmethylamino group, contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 7,8-dimethyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-25-20(24)17-12-23-18-14(3)13(2)7-8-16(18)19(17)22-11-15-6-5-9-21-10-15/h5-10,12H,4,11H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZOCUUSPCYKHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCC3=CN=CC=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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